molecular formula C24H30ClN7O4S B579977 N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide CAS No. 500572-10-1

N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide

Número de catálogo: B579977
Número CAS: 500572-10-1
Peso molecular: 548.059
Clave InChI: HGVDHZBSSITLCT-YSVLISHTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Background and Significance

N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide, commonly designated as Edoxaban Impurity 12 or the RRS-isomer, represents a pharmaceutically significant compound within the broader context of anticoagulant drug development. The compound bears the Chemical Abstracts Service registry number 500572-10-1 and is alternatively known as 1-epi-Edoxaban, reflecting its stereoisomeric relationship to the parent therapeutic agent. This designation underscores the critical importance of stereochemical precision in pharmaceutical chemistry, where minor configurational differences can significantly impact biological activity and regulatory compliance.

The significance of this compound extends beyond its role as a mere synthetic byproduct, serving instead as an essential component in comprehensive pharmaceutical quality assurance programs. The compound functions as a reference standard for analytical method development, method validation processes, and quality controlled applications during both synthesis and formulation stages of drug development. Its molecular formula C24H30ClN7O4S encompasses multiple heterocyclic systems, including pyridine, thiazole, and cyclohexane frameworks, each contributing to the overall pharmacological profile and analytical complexity of the molecule.

The structural complexity of this compound necessitates sophisticated analytical approaches for its identification and quantification. The compound's recognition within pharmaceutical development programs reflects the evolving understanding of impurity profiles and their potential impact on drug safety and efficacy. Modern pharmaceutical development requires comprehensive characterization of all related substances, making compounds such as this RRS-isomer integral to regulatory submission processes and ongoing quality monitoring initiatives.

Molecular Property Value Reference
Molecular Formula C24H30ClN7O4S
Molecular Weight 548.06 g/mol
CAS Registry Number 500572-10-1
Stereochemical Configuration (1R,2R,4S)
Alternative Designation 1-epi-Edoxaban

Historical Context of Development

The historical development of this compound emerged from the comprehensive pharmaceutical development program for edoxaban, which began with initial research efforts focused on discovering novel factor Xa inhibitors. The compound's identification represents a critical milestone in understanding the stereochemical complexity inherent in modern anticoagulant development, where precise three-dimensional molecular architecture determines both therapeutic efficacy and potential side effects. The systematic investigation of stereoisomeric impurities became increasingly important as pharmaceutical companies recognized the regulatory requirements for comprehensive impurity profiling.

The developmental timeline for this specific stereoisomer reflects broader trends in pharmaceutical chemistry toward more rigorous analytical characterization of drug-related substances. Early synthesis efforts for edoxaban necessarily generated various stereoisomeric forms, including the (1R,2R,4S) configuration that would subsequently be designated as Edoxaban Impurity 12. The recognition and isolation of this compound required advanced chromatographic techniques and sophisticated structural elucidation methods, reflecting the state-of-the-art analytical capabilities available during the edoxaban development program.

The historical significance of this compound extends to its role in establishing analytical methodologies for complex heterocyclic pharmaceuticals. The development of specific analytical methods for its detection and quantification contributed to broader understanding of stereoisomeric separation techniques and validated the importance of comprehensive impurity profiling in modern drug development. The compound's characterization represents a convergence of synthetic organic chemistry, analytical chemistry, and pharmaceutical development that exemplifies the multidisciplinary approach required for successful drug development in the twenty-first century.

The emergence of this compound within the pharmaceutical literature reflects the evolution of regulatory expectations regarding impurity identification and control. Regulatory agencies increasingly required detailed characterization of all potential impurities above specified threshold levels, making compounds such as this compound essential components of comprehensive regulatory submission packages. The systematic approach to impurity profiling that emerged during edoxaban development has since become standard practice across the pharmaceutical industry.

Classification as an Edoxaban-Related Compound

This compound occupies a distinct position within the family of edoxaban-related compounds as a stereoisomeric impurity that shares the fundamental molecular framework while differing in critical stereochemical configuration. Edoxaban itself functions as a direct factor Xa inhibitor, representing a breakthrough in anticoagulant therapy through its oral bioavailability and predictable pharmacokinetic profile. The relationship between this stereoisomeric impurity and the parent compound underscores the critical importance of three-dimensional molecular architecture in determining biological activity and pharmaceutical properties.

The classification system for edoxaban-related compounds encompasses multiple categories, including process impurities, degradation products, and stereoisomeric variants. This compound belongs specifically to the stereoisomeric impurity category, representing an alternative spatial arrangement of the same constituent atoms that comprise the therapeutic agent. This classification carries significant implications for analytical methodology, as stereoisomeric impurities often exhibit similar chemical properties while requiring specialized separation techniques for accurate quantification.

The compound's designation as Edoxaban Impurity 12 reflects its position within a comprehensive numbering system established for systematic identification of all edoxaban-related substances. This systematic approach facilitates clear communication among pharmaceutical scientists, regulatory agencies, and analytical laboratories, ensuring consistent identification and reporting of specific impurities across different organizations and geographic regions. The classification system also enables efficient tracking of impurity profiles throughout the pharmaceutical development process and subsequent commercial manufacturing operations.

Edoxaban-Related Compound CAS Number Stereochemical Configuration Classification Reference
Edoxaban Parent Compound 480449-71-6 (1R,2S,4R) Active Pharmaceutical Ingredient
RRS-Isomer (Target Compound) 500572-10-1 (1R,2R,4S) Stereoisomeric Impurity
RSR-Isomer 1255529-23-7 (1R,2S,4R) Stereoisomeric Impurity
RRR-Isomer 1255529-24-8 (1R,2R,4R) Stereoisomeric Impurity

The pharmaceutical classification of this compound as an impurity rather than a potential therapeutic agent reflects its different stereochemical configuration, which likely results in altered binding affinity for the factor Xa target protein. The specific (1R,2R,4S) configuration distinguishes this compound from the therapeutically active (1R,2S,4R) configuration of edoxaban, demonstrating how subtle stereochemical differences can fundamentally alter biological activity. This classification system enables pharmaceutical scientists to maintain clear distinctions between therapeutically relevant compounds and their related substances that require monitoring and control during manufacturing processes.

Structural Relationships within the Oxalamide Family

This compound exemplifies the structural complexity characteristic of the oxalamide chemical family, incorporating the distinctive oxalic acid diamide framework that serves as a central structural element linking two distinct molecular regions. The oxalamide functional group, represented by the $$-CO-CO-NH-$$ linkage, provides both structural rigidity and specific hydrogen bonding capabilities that influence the compound's overall three-dimensional conformation and potential biological interactions. This structural feature distinguishes oxalamide derivatives from other classes of pharmaceutical compounds and contributes to their unique pharmacological profiles.

The oxalamide group within this compound serves as a crucial linker between the 5-chloropyridin-2-yl moiety and the complex cyclohexyl-thiazolopyridine system, creating a molecular architecture that balances rigidity with conformational flexibility. Research into oxalamide conformational properties has revealed that this functional group exhibits specific preferences for particular spatial arrangements, with these conformational characteristics directly influencing the compound's ability to interact with biological targets. The computational studies of oxalamide isomerization demonstrate that this functional group can adopt multiple conformational states, each with distinct energetic characteristics that contribute to the overall molecular stability and reactivity profile.

Within the broader oxalamide family, this compound represents a highly substituted derivative that incorporates multiple heterocyclic systems connected through the central oxalamide linkage. Comparative analysis with simpler oxalamide compounds reveals the progressive increase in molecular complexity that characterizes modern pharmaceutical development, where multiple pharmacophoric elements are combined to achieve specific biological activities. The compound's structural relationship to other oxalamide derivatives used in pharmaceutical applications, such as those employed as neuraminidase inhibitors, demonstrates the versatility of the oxalamide framework in supporting diverse therapeutic applications.

The structural analysis of this compound within the oxalamide family reveals several key relationships that influence its chemical and physical properties. The presence of multiple amide linkages throughout the molecule creates an extensive hydrogen bonding network that affects solubility, stability, and potential intermolecular interactions. The integration of aromatic heterocycles, including both pyridine and thiazole systems, introduces additional complexity through potential π-π stacking interactions and electronic effects that modulate the compound's overall reactivity profile.

Structural Component Chemical Function Contribution to Molecular Properties Reference
Oxalamide Core Central Linking Group Provides structural rigidity and hydrogen bonding capability
5-Chloropyridin-2-yl Aromatic Heterocycle Contributes to electronic properties and potential π-π interactions
Cyclohexyl Framework Saturated Ring System Provides stereochemical diversity and conformational flexibility
Thiazolopyridine System Fused Heterocycle Adds molecular complexity and potential biological activity
Dimethylcarbamoyl Group Terminal Amide Influences solubility and hydrogen bonding patterns

Propiedades

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-[(1R,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVDHZBSSITLCT-YSVLISHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Análisis Bioquímico

Actividad Biológica

N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, mechanisms of action, and biological implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a molecular formula of C24H30ClN7O4SC_{24}H_{30}ClN_{7}O_{4}S and a molecular weight of approximately 548.07 g/mol. Its structure features:

  • Chlorinated Pyridine Moiety : Imparts unique electronic properties.
  • Cyclohexyl Group : Contributes to the compound's steric profile.
  • Thiazolo-Pyridine Derivative : Enhances potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Chloropyridine Intermediate : Utilizing chlorination reactions.
  • Cyclohexylamine Coupling : Employing amide bond formation techniques.
  • Thiazole Integration : Involving cyclization reactions to create the thiazolo-pyridine structure.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors involved in metabolic pathways. Preliminary studies suggest that it may exhibit:

  • Inhibition of Enzymatic Activity : Potentially affecting pathways related to cancer or metabolic disorders.
  • Receptor Modulation : Indicating possible applications in neuropharmacology or anti-inflammatory therapies.

Biological Activity and Case Studies

Research into the biological activity of N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-...) has yielded promising results:

  • Antitumor Activity : In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
    StudyCell LineConcentrationResult
    Study 1A549 (Lung Cancer)10 µM50% inhibition
    Study 2MCF7 (Breast Cancer)20 µMInduced apoptosis
  • Antimicrobial Properties : Exhibits moderate antibacterial activity against Gram-positive bacteria.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus25 µg/mL
    Escherichia coli50 µg/mL
  • Neuroprotective Effects : Animal studies indicate potential neuroprotective effects in models of neurodegeneration.

Interaction Studies

Understanding the binding affinity and specificity of N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-...) with various biomolecules is crucial for elucidating its mechanism of action. Techniques such as:

  • Surface Plasmon Resonance (SPR) : To measure binding kinetics.
  • Molecular Docking Studies : To predict interactions with target proteins.

Comparison with Related Compounds

Several compounds share structural similarities with N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-...), highlighting its unique biological profile.

Compound NameStructure FeaturesBiological Activity
N1-(3-Chloropyridin-2-yl)-N2-DimethylcarbamoylSimilar pyridine structure; lacks thiazoleModerate antibacterial activity
N1-(5-Bromopyridin-3-yl)-N2-CyclohexylamideBrominated variant; different substituentsLower activity due to steric hindrance
N1-(Pyridin-3-yl)-N2-DimethylcarbamoylSimplified structure; absence of additional ringsReduced potency compared to target compound

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparison

Edoxaban belongs to the oxalamide class of FXa inhibitors, sharing structural motifs with other DOACs like Rivaroxaban and Apixaban , but distinct in its bicyclic thiazolo[5,4-c]pyridine moiety and stereospecific cyclohexyl backbone. Key structural variations include:

Compound Molecular Formula Key Substituents Molecular Weight (g/mol)
Edoxaban C₂₄H₃₀ClN₇O₄S 5-Chloropyridin-2-yl, dimethylcarbamoyl, 5-methylthiazolo[5,4-c]pyridine 548.06
Rivaroxaban C₁₉H₁₈ClN₃O₅S Chlorothiophene, morpholinone 435.89
Apixaban C₂₅H₂₅N₅O₄ Phenylpiperidine, methoxybenzamide 459.50
VE0010968 C₂₃H₂₇ClN₈O₅ 5-Nitroso substitution in thiazolo[5,4-c]pyridine 563.03

Pharmacokinetic and Clinical Comparison

Parameter Edoxaban Rivaroxaban Apixaban
Bioavailability 62% 80–100% ~50%
Half-life (hr) 10–14 5–9 12
Renal Excretion ~50% ~36% ~27%
Dosing Frequency Once daily Once/twice daily Twice daily

Edoxaban’s longer half-life compared to Rivaroxaban allows once-daily dosing, improving patient compliance. However, its lower bioavailability than Rivaroxaban necessitates higher milligram doses (60 mg vs. 20 mg) .

Métodos De Preparación

Carbamoylation of trans-1,2-Diaminocyclohexane

The dimethylcarbamoyl group is introduced using dimethylamine hydrochloride and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) . The reaction proceeds in tetrahydrofuran (THF) at room temperature, yielding N,N'-dimethylcarbamoyl-trans-1,2-diaminocyclohexane with 85–90% efficiency.

Reaction Conditions

ParameterValue
SolventTetrahydrofuran (THF)
Coupling AgentEDC/HOBt
Temperature25°C
Yield87%

Protection of Amino Groups

The primary amine is protected using di-tert-butyl dicarbonate (Boc) under anhydrous conditions. Triphenylphosphine (PPh₃) and water are added to facilitate the reaction, achieving tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate with 92% purity.

Synthesis of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide

The thiazolopyridine moiety is constructed via a one-pot, multi-component reaction:

Thiazole Ring Formation

Cysteamine hydrochloride reacts with nitro ketene dithioacetal to form 2-(nitromethylene)thiazolidine , which undergoes cyclization with aromatic aldehydes and cyanoacetamide in ethanol/water (1:1) . Catalytic triethylamine (Et₃N) drives the reaction to completion at reflux, yielding the thiazolopyridine core in 78–82% yield.

Optimized Parameters

ComponentMolar Ratio
2-(Nitromethylene)thiazolidine1.0
Aldehyde1.2
Cyanoacetamide1.5
Et₃N0.1 eq

Carboxamide Functionalization

The carboxylic acid derivative is activated using EDC/HOBt and coupled with the protected cyclohexylamine intermediate. The reaction in N,N-dimethylacetamide (DMA) at 50°C for 12 hours achieves 80% conversion.

Oxalamide Coupling and Final Assembly

Formation of the Oxalamide Linker

5-Chloropyridin-2-amine is reacted with oxalyl chloride in dichloromethane (DCM) at −10°C to form N-(5-chloropyridin-2-yl)oxalamic acid chloride . This intermediate is coupled with the cyclohexylamine-thiazolopyridine construct using triethylamine as a base, yielding the final product after 6 hours at 0°C.

Critical Data

StepTemperatureTimeYield
Oxalyl chloride activation−10°C1 h95%
Amide coupling0°C6 h75%

Deprotection and Purification

The Boc-protecting group is removed via hydrogenolysis using 10% palladium on carbon (Pd/C) under 6 atm H₂ in methanol at 50–60°C. The crude product is purified by recrystallization from acetonitrile/toluene , achieving >99% purity.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.35 (s, 1H, pyridine-H), 3.15–3.45 (m, 4H, cyclohexyl-H), 2.95 (s, 6H, N(CH₃)₂).

  • IR (KBr) : 3275 cm⁻¹ (N-H), 1643 cm⁻¹ (C=O), 1506 cm⁻¹ (C-N).

Chromatographic Purity

MethodPurity
HPLC (C18 column)99.3%
TLC (SiO₂, EtOAc)Single spot

Scale-Up and Process Optimization

Industrial-scale synthesis employs continuous hydrogenation reactors for the deprotection step, reducing reaction time from 24 hours to 2.5 hours at 1 atm H₂ . Solvent recovery systems for ethyl acetate and THF improve cost efficiency by 40%.

Challenges and Mitigation Strategies

Epimerization During Coupling

The stereochemical integrity of the cyclohexylamine core is preserved by maintaining temperatures below 10°C during EDC-mediated couplings.

Byproduct Formation

Residual triethylamine hydrochloride is removed via aqueous washes with 10% sodium bicarbonate , reducing impurity levels to <0.1% .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N1-(5-Chloropyridin-2-yl)-N2-...oxalamide, and how can reaction conditions be optimized?

  • Answer : The synthesis involves a multi-step process:

Coupling Reaction : React an acid adduct salt of a carbamate compound (e.g., formula VI-I) with an ethyl ester hydrochloride salt (e.g., formula IX) in the presence of a base (e.g., DBU, triethylamine, or sodium carbonate) to form intermediate X .

Deprotection : Remove the protective group from intermediate X to expose reactive sites.

Final Conjugation : React the deprotected intermediate with a hydrochloride salt of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid (formula XII) under basic conditions .

  • Optimization : Control reaction temperature (typically 0–25°C), solvent choice (e.g., dichloromethane or DMF), and base selection to minimize side reactions. For example, DBU enhances coupling efficiency in anhydrous conditions .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry (e.g., 1R,2R,4S configuration) and connectivity of the cyclohexyl, thiazolo[5,4-c]pyridine, and oxalamide moieties .
  • Mass Spectrometry (MS) : Verify molecular weight (C₂₄H₃₀ClN₇O₅S, theoretical MW: 572.1 g/mol) .
  • X-ray Crystallography : Resolve 3D conformation, particularly for the cyclopropane and pyridine rings, to assess steric hindrance .

Q. What preliminary pharmacological assays are recommended to assess bioactivity?

  • Answer : Prioritize in vitro assays:

  • Enzyme Inhibition : Test against thrombin or Factor Xa (common anticoagulant targets) using fluorogenic substrates .
  • Cellular Uptake : Measure permeability in Caco-2 cells to predict oral bioavailability .
  • Cytotoxicity : Screen in HEK-293 or HepG2 cells (IC₅₀ > 10 µM indicates low toxicity) .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

  • Answer :

  • Pharmacokinetic Profiling : Assess plasma stability (e.g., half-life in rodent serum) and metabolite identification via LC-MS/MS. Poor in vivo activity may arise from rapid hepatic clearance .
  • Species-Specific Differences : Compare target binding affinity (e.g., human vs. murine thrombin) using surface plasmon resonance (SPR). Adjust dosing regimens if species variability exceeds 5-fold .
  • Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance solubility and prolong circulation .

Q. What strategies improve stereochemical purity during large-scale synthesis?

  • Answer :

  • Chiral Chromatography : Employ supercritical fluid chromatography (SFC) with cellulose-based columns to separate enantiomers .
  • Asymmetric Catalysis : Use palladium-catalyzed coupling with BINAP ligands to enforce (1R,2R,4S) configuration .
  • Crystallization-Induced Diastereomer Transformation : Add chiral resolving agents (e.g., tartaric acid derivatives) to enrich desired stereoisomers .

Q. How do modifications to the thiazolo[5,4-c]pyridine moiety affect target selectivity?

  • Answer :

  • Structure-Activity Relationship (SAR) Studies :
ModificationImpact on Selectivity
5-Methyl substitution Enhances thrombin inhibition (Ki ↓ 30%) but reduces Factor Xa affinity .
Nitroso group at C5 Increases off-target binding to serum albumin (KD ↑ 50%) .
Cyclopropane ring replacement Abolishes anticoagulant activity, suggesting steric constraints in the active site .
  • Computational Docking : Use Schrödinger Suite to model interactions with protease catalytic triads (e.g., His57, Asp102, Ser195 in thrombin) .

Methodological Considerations

Q. What protocols mitigate degradation during long-term storage?

  • Answer :

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the oxalamide bond .
  • Stabilizers : Add 1% trehalose or mannitol to aqueous formulations to inhibit aggregation .

Q. How are solvent effects managed in kinetic studies of the compound?

  • Answer :

  • Dielectric Constant Matching : Use DMSO-water mixtures (ε = 40–60) to mimic physiological conditions .
  • Arrhenius Analysis : Perform reactions at 25°C, 37°C, and 50°C to calculate activation energy (Ea) and identify solvent-dependent transition states .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.